molecular formula C14H14Cl2N2O2 B4646709 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide

Cat. No.: B4646709
M. Wt: 313.2 g/mol
InChI Key: DSMUWWMAZBAIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide, also known as DCP-LA, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It was first synthesized in 1995 by a group of Japanese scientists and has since gained attention due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound can also inhibit the activity of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the body. By inhibiting PDE, this compound can increase the levels of cAMP and cGMP, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can improve cognitive function and memory in animal models of Alzheimer's disease and cerebral ischemia. This compound can also protect neurons from oxidative stress and prevent neuronal death. In cancer cells, this compound can induce apoptosis and inhibit tumor growth. It has also been shown to have anti-inflammatory effects and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide in lab experiments is that it is a synthetic compound, which means that its purity and concentration can be easily controlled. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide research. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential use in treating cancer. More research is needed to determine its anticancer properties and to develop effective delivery methods. Additionally, this compound could be studied for its potential use in treating other diseases such as inflammation and autoimmune disorders.

Scientific Research Applications

3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia. It has been shown to have neuroprotective effects and can improve cognitive function. This compound has also been studied for its potential use in treating cancer, as it can inhibit tumor growth and induce apoptosis in cancer cells.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-3-7-17-14(19)11-8(2)20-18-13(11)12-9(15)5-4-6-10(12)16/h4-6H,3,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMUWWMAZBAIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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